molecular formula C20H13FN2O5 B2392237 (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate CAS No. 320416-80-6

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate

Cat. No. B2392237
CAS RN: 320416-80-6
M. Wt: 380.331
InChI Key: WJLZCZVDNAEKRW-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate, also known as 4-fluoro-3-nitrophenylbenzamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.

Mechanism of Action

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide acts as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from the amino acid L-arginine. By inhibiting NOS, (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide decreases the production of NO, which has a variety of effects on the body.
Biochemical and Physiological Effects
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to reduce inflammation, inhibit cell proliferation, and modulate the immune system. In addition, it has been found to reduce oxidative stress, modulate the cardiovascular system, and modulate the nervous system.

Advantages and Limitations for Lab Experiments

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and has a long shelf life. However, it can be toxic at high concentrations and can cause skin irritation.

Future Directions

There are numerous potential future directions for (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide. For example, it could be used to study the effects of nitric oxide on cancer, as well as the effects of nitric oxide on aging and neurodegenerative diseases. In addition, it could be used to study the effects of nitric oxide on the metabolism, as well as the effects of nitric oxide on the immune system. Finally, it could be used to study the effects of nitric oxide on drug metabolism and drug delivery.

Synthesis Methods

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide can be synthesized from 4-fluorophenol and sodium nitrite in the presence of acetic acid and sulfuric acid. First, 4-fluorophenol is reacted with sodium nitrite in acetic acid to form a diazonium salt. This diazonium salt is then reacted with sulfuric acid to form (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide. This synthesis method is relatively simple and can be used to produce large amounts of the compound.

Scientific Research Applications

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has been used in a variety of scientific research applications. For example, it has been used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitric oxide on inflammation and cell signaling pathways. In addition, it has been used to study the effects of nitric oxide on the nervous system, as well as the effects of nitric oxide on the immune system.

properties

IUPAC Name

[(E)-[4-(4-fluorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZCZVDNAEKRW-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.